molecular formula C15H13FO3 B6365583 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid CAS No. 1261931-32-1

4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid

Cat. No.: B6365583
CAS No.: 1261931-32-1
M. Wt: 260.26 g/mol
InChI Key: UFSOPLLXAKONBX-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the starting materials could include 4-fluorobenzoic acid and 2-methoxy-5-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors might be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluoro group can enhance the compound’s binding affinity to certain targets, while the methoxy and methyl groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid is unique due to the specific combination of substituents on the benzene ring. The presence of both a fluoro and a methoxy group can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)13(7-9)12-8-10(16)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSOPLLXAKONBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681450
Record name 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-32-1
Record name 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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